3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, along with a hydroxyl group on the benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylphenol and 3,5-dihydroxybenzoic acid.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and process control systems helps in maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The chloro group can be reduced to a methyl group under suitable conditions.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced methylated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methylphenyl)-4-hydroxybenzoic acid: Similar structure with the hydroxyl group at a different position.
3-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxyl group.
3-(2-Chloro-4-methylphenyl)-5-aminobenzoic acid: Similar structure with an amino group instead of a hydroxyl group.
Uniqueness
3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJCVGNHCZNZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690232 |
Source
|
Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258622-09-1 |
Source
|
Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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